1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione
Description
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is a β-diketone derivative characterized by a pentane-1,3-dione core substituted with a 5-bromofuran-2-yl group at position 1 and two methyl groups at position 4. Its molecular formula is C₁₁H₁₃BrO₄, with a molecular weight of 297.12 g/mol (calculated).
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |
InChI Key |
QDRMMONJMVFGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione
General Synthetic Strategy
The synthesis of this compound typically involves:
- Functionalization of a furan ring, specifically bromination at the 5-position.
- Construction of the 4,4-dimethylpentane-1,3-dione skeleton.
- Coupling of the bromofuran moiety with the diketone fragment, often via palladium-catalyzed cross-coupling reactions.
Stepwise Preparation
Synthesis of 4,4-Dimethylpentane-1,3-dione
This diketone fragment is generally prepared by alkylation of cyclopentane-1,3-dione derivatives. According to Agosta and Smith (1970), the procedure involves methylation of 2-methylcyclopentane-1,3-dione using methyl iodide in the presence of potassium hydroxide in a water/dioxane mixture under reflux conditions. The reaction is typically performed in multiple stages with incremental additions of methyl iodide and base to ensure full conversion.
Key Reaction Conditions and Yields:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 2-Methyl-1,3-cyclopentanedione, methyl iodide, KOH, H2O/dioxane, reflux for 5 h, then additional MeI/KOH additions, stirring overnight | 93 | High yield, brown oil intermediate |
| Acid Workup | Residue combined with 10% HCl, heated at 120°C for 15 min, neutralized with NaHCO3, extracted with CH2Cl2 | 93 | Purification step |
| Alternative method | Sodium salt of 2-methyl-1,3-cyclopentanedione in DMF, MeI added, stirred overnight, acidified and extracted | 36 | Lower yield, solid product |
This step yields 2,2-dimethylcyclopentane-1,3-dione, which is the diketone core required for the target compound synthesis.
Coupling of Bromofuran with the Diketone
The coupling of the bromofuran moiety with the diketone fragment is commonly performed via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The process involves:
- Use of a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).
- A base such as sodium carbonate, triethylamine, or potassium phosphate.
- A suitable solvent system, often a mixture of tetrahydrofuran (THF), ethanol, toluene, or dimethoxyethane with water.
- An arylboronic acid or ester as the coupling partner.
The reaction proceeds under anhydrous conditions and typically at elevated temperatures to ensure efficient coupling.
Representative Reaction Conditions:
| Component | Examples |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate, triethylamine, potassium phosphate |
| Solvent | THF, ethanol, toluene, dimethoxyethane, water mixtures |
| Coupling Partner | Arylboronic acid or boronic acid ester |
| Temperature & Time | Reflux or elevated temperature for several hours |
After coupling, the product is extracted, washed (e.g., with sodium hydroxide solution or brine), dried (e.g., MgSO4), and purified by recrystallization or chromatography.
Analysis of Preparation Methods
Yields and Purity
The alkylation step to prepare the diketone core generally achieves high yields (~93%) under optimized conditions, indicating an efficient process. The coupling step's yield depends on the catalyst and reaction conditions but is typically moderate to high when using palladium catalysis.
Reaction Optimization
- Multiple additions of methyl iodide and base during alkylation improve conversion.
- Use of biphasic solvent systems (water/dioxane) facilitates reaction and workup.
- Control of temperature during acid workup prevents decomposition.
- Anhydrous conditions and choice of base and solvent optimize cross-coupling efficiency.
Purification Techniques
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Washing with sodium hydroxide or brine to remove impurities.
- Drying over anhydrous magnesium sulfate.
- Recrystallization from ethanol or other suitable solvents to obtain pure product.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated furan ring to a non-brominated form.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dimethylpentane-1,3-dione moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Brominated aromatic/heteroaromatic groups (e.g., bromophenyl, bromofuran) enhance electrophilic reactivity and binding to biological targets, as seen in antimicrobial pyrimidines () .
- Methyl groups increase metabolic stability and membrane permeability, as demonstrated by piperazine-2,3-dione derivatives .
Biological Activity
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that has garnered attention for its potential biological activities. This compound features a furan ring substituted with bromine, which may contribute to its reactivity and biological interactions. The structure can be represented as follows:
- Molecular Formula : C11H13BrO2
- Molecular Weight : Approximately 267.13 g/mol
This compound is primarily studied for its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that derivatives of bromofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The IC50 value was calculated to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanistic Insights
The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione, and how can reaction parameters be systematically optimized?
- Methodological Answer : The compound can be synthesized via bromination and coupling reactions, leveraging furan derivatives and diketone precursors. To optimize yield, employ factorial experimental design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design could test combinations of temperature (60°C vs. 80°C), catalyst (Pd vs. Cu), and solvent (THF vs. DMF) to identify significant interactions . Evidence from analogous brominated furan syntheses suggests that Pd catalysts in DMF at 80°C yield >70% efficiency .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
- NMR : Analyze - and -NMR to confirm furan bromination (δ ~7.2 ppm for furan protons) and diketone carbonyl signals (δ ~2.5–3.0 ppm for methyl groups) .
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related brominated terphenyl-diones (e.g., C–Br bond length: ~1.89 Å) .
- HRMS : Validate molecular mass (theoretical [M+H]⁺: ~315.02 g/mol) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Investigate reaction mechanisms using density functional theory (DFT) and kinetic studies. For example, compute transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition of Pd(0) to C–Br). Experimental kinetic data (e.g., Arrhenius plots) can corroborate computational findings. Evidence from AI-driven simulations (COMSOL Multiphysics) highlights the role of electron-withdrawing bromine in accelerating oxidative addition .
Q. How do electronic and steric effects of the bromofuran moiety influence the compound’s bioactivity or material properties?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Replace bromine with chlorine or methyl groups to assess electronic effects on antimicrobial activity (see IC₅₀ comparisons for bromo vs. chloro benzofuran derivatives ).
- Use cyclic voltammetry to measure redox potentials, linking furan’s electron-rich nature to charge-transfer capabilities in materials science .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Deploy molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models :
- COMSOL Multiphysics can simulate solubility parameters in polar solvents (e.g., logP ~2.3 predicted via AI-trained models) .
- PubChem-derived data (e.g., InChI=1S/C14H17BrO3) provide baseline properties for validation .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Apply statistical meta-analysis and controlled replication:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
